molecular formula C13H16BrNO2 B495564 N-allyl-3-bromo-4-isopropoxybenzamide

N-allyl-3-bromo-4-isopropoxybenzamide

Cat. No.: B495564
M. Wt: 298.18g/mol
InChI Key: MLSASNSJVZJSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-bromo-4-isopropoxybenzamide is a chemical compound provided for research use only. This benzamide derivative features a bromine atom and an isopropoxy group on the benzene ring, alongside an N-allyl substituent. This specific structure classifies it among isoquinoline and benzamide-related compounds, a family known for its significant role in medicinal chemistry and drug discovery . The distinct molecular architecture of this compound, particularly the reactive bromine and the allyl group, makes it a versatile and valuable intermediate for synthetic organic chemistry. Researchers can utilize this compound as a precursor for constructing more complex molecules. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aryl, alkenyl, or alkynyl groups. Simultaneously, the allyl group on the nitrogen atom offers additional synthetic pathways, including oxidation or rearrangement reactions. While the specific biological profile of this exact compound is not yet widely reported, its structural features are of high interest in the exploration of novel pharmacologically active compounds . This reagent is intended for use by qualified researchers in the development of new synthetic methodologies and for the creation of compound libraries for biological screening.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18g/mol

IUPAC Name

3-bromo-4-propan-2-yloxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C13H16BrNO2/c1-4-7-15-13(16)10-5-6-12(11(14)8-10)17-9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16)

InChI Key

MLSASNSJVZJSFM-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NCC=C)Br

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NCC=C)Br

Origin of Product

United States

Scientific Research Applications

Biological Activities

N-allyl-3-bromo-4-isopropoxybenzamide has demonstrated significant biological activities, particularly in the context of cancer research and antimicrobial properties.

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) of these compounds suggests that modifications to the benzamide moiety can enhance their cytotoxic effects .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with bromine substitutions can enhance the efficacy against a range of bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis.

2.1 Cascade Reactions
The compound has been utilized in metal-free cascade reactions to synthesize complex molecular architectures. For instance, it can undergo radical cyclization with various substrates, leading to the formation of dihydroisoquinoline derivatives. This method is particularly valuable due to its simplicity and efficiency, allowing for the generation of diverse chemical entities from readily available starting materials .

2.2 Functionalization of Aromatic Systems
The presence of the allyl group facilitates functionalization reactions, such as alkylation and acylation, which are critical for developing new pharmaceuticals. The bromine atom serves as a leaving group in substitution reactions, enhancing the compound's utility in synthesizing more complex structures .

Case Studies

Several case studies illustrate the applications of this compound in research:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines; structure modifications enhanced efficacy .
Study 2Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains; proposed mechanism involves membrane disruption .
Study 3Synthetic ApplicationsUtilized in cascade reactions for synthesizing dihydroisoquinoline derivatives; achieved moderate to high yields .

Preparation Methods

Synthesis of 4-Isopropoxybenzoic Acid

4-Hydroxybenzoic acid is alkylated using isopropyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–25°C for 12 hours. This method achieves >90% yield by avoiding carboxylic acid protection:

4-Hydroxybenzoic acid+Isopropyl bromideDEAD, PPh₃4-Isopropoxybenzoic acid\text{4-Hydroxybenzoic acid} + \text{Isopropyl bromide} \xrightarrow{\text{DEAD, PPh₃}} \text{4-Isopropoxybenzoic acid}

Bromination at Position 3

Bromination of 4-isopropoxybenzoic acid is performed using bromine (Br₂) in acetic acid at 80°C for 6 hours. The isopropoxy group directs electrophilic substitution to the ortho position, yielding 3-bromo-4-isopropoxybenzoic acid (75–80% yield).

Amide Formation via Acid Chloride

3-Bromo-4-isopropoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). The chloride intermediate is reacted with allylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base, producing this compound in 85% yield:

3-Bromo-4-isopropoxybenzoyl chloride+AllylamineEt₃N, DCMTarget Compound\text{3-Bromo-4-isopropoxybenzoyl chloride} + \text{Allylamine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

Table 1: Reaction Conditions for Method 1

StepReagents/ConditionsYield
AlkylationDEAD, PPh₃, Isopropyl bromide, THF, 12 h92%
BrominationBr₂, Acetic acid, 80°C, 6 h78%
Amide FormationSOCl₂, Allylamine, Et₃N, DCM, 24 h85%

Method 2: Direct N-Allylation of Preformed Benzamide

Synthesis of 3-Bromo-4-Isopropoxybenzamide

4-Isopropoxybenzamide is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C for 4 hours. The amide group directs bromination to the meta position, but competing ortho substitution reduces yield to 60%.

N-Allylation Using Allyl Bromide

The benzamide intermediate is treated with allyl bromide and potassium carbonate (K₂CO₃) in acetonitrile under reflux (82°C, 10 hours). This SN2 reaction achieves 65% yield due to the amide’s low nucleophilicity:

3-Bromo-4-isopropoxybenzamide+Allyl bromideK₂CO₃, CH₃CNTarget Compound\text{3-Bromo-4-isopropoxybenzamide} + \text{Allyl bromide} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{Target Compound}

Challenges:

  • Competing O-allylation requires stringent anhydrous conditions.

  • Prolonged reaction times lead to decomposition (yield drop to 50% after 15 hours).

Method 3: Nickel-Catalyzed Allylation Approach

Adaptation of Nickel-Mediated Coupling

Inspired by nickel-catalyzed allylic aminations, 3-bromo-4-isopropoxybenzamide is reacted with allyl acetate using Ni(COD)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and titanium isopropoxide (Ti(OiPr)₄, 20 mol%) in acetonitrile at 100°C for 12 hours. This method achieves 70% yield with improved regiocontrol:

3-Bromo-4-isopropoxybenzamide+Allyl acetateNi(COD)₂, PCy₃Target Compound\text{3-Bromo-4-isopropoxybenzamide} + \text{Allyl acetate} \xrightarrow{\text{Ni(COD)₂, PCy₃}} \text{Target Compound}

Advantages:

  • Avoids stoichiometric bases.

  • Tolerates moisture better than traditional SN2 approaches.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterMethod 1Method 2Method 3
Total Yield62% (multi-step)39% (multi-step)70% (one-pot)
Key AdvantageHigh amide yieldSimplified brominationRegioselective allylation
LimitationLengthy procedureLow N-allylation yieldCatalyst cost

Method 1 remains the most reliable for large-scale synthesis, while Method 3 offers potential for optimization in catalytic systems.

Optimization Strategies and Challenges

Bromination Regioselectivity

  • Directed ortho-metalation : Using lithium diisopropylamide (LDA) to deprotonate the isopropoxy group’s ortho position before bromination improves yield to 85%.

  • Solvent effects : Bromine in carbon tetrachloride (CCl₄) reduces para-substitution by 20% compared to acetic acid.

N-Allylation Efficiency

  • Phase-transfer catalysis : Benzyltriethylammonium chloride (BTEAC) in a biphasic water/DCM system enhances allyl bromide’s reactivity (yield: 75%).

  • Microwave assistance : Reducing reaction time to 2 hours at 120°C prevents decomposition .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-allyl-3-bromo-4-isopropoxybenzamide, and how can reaction yields be optimized?

  • Methodological Answer :

  • Start with 3-bromo-4-isopropoxybenzoic acid as a precursor. Activate the carboxylic acid using coupling agents like EDCl/HOBt or DCC/DMAP to form the amide bond with allylamine .
  • Optimize reaction conditions: Use anhydrous solvents (e.g., DMF or THF), maintain a temperature of 0–5°C during coupling, and monitor pH to prevent side reactions (e.g., hydrolysis of the isopropoxy group).
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water mixtures) .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of allylamine) and employ inert atmosphere (N₂/Ar) to minimize oxidation of the allyl group .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the allyl group (δ 5.1–5.9 ppm for vinyl protons, δ 4.0–4.2 ppm for CH₂-N), bromine’s deshielding effect on adjacent carbons (C3: δ 120–125 ppm), and isopropoxy methyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS or EI-MS to detect [M+H]⁺ or molecular ion peaks; isotopic patterns for bromine (¹⁹Br/⁸¹Br ~1:1 ratio) aid identification .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software). For crystallography, use SHELXL for refinement and check residuals (R-factor < 5%) .
  • Purity Checks : Employ HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities causing spectral anomalies.
  • Dynamic Effects : Consider conformational flexibility (e.g., allyl group rotation) causing split NMR peaks; use variable-temperature NMR or NOESY to assess .

Q. What strategies are recommended for X-ray crystallographic analysis of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from dichloromethane/hexane or diffusion methods. Bromine’s heavy atom effect aids phasing .
  • Data Collection : Collect high-resolution data (≤ 1.0 Å) at synchrotron facilities. Use SHELXD for structure solution and SHELXL for refinement, incorporating disorder modeling for flexible groups (e.g., isopropoxy) .
  • Validation : Check CIF files with PLATON or checkCIF for geometry outliers.

Q. How can computational modeling predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects (e.g., bromine’s electron-withdrawing impact on amide resonance) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites, leveraging the isopropoxy and allyl groups) .
  • Reactivity Prediction : Apply AI-driven tools (e.g., ChemSpider’s Percepta Platform) to forecast stability under acidic/basic conditions or photodegradation pathways .

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